molecular formula C20H20O3 B12586454 Ethyl 1-acetyl-2,2-diphenylcyclopropane-1-carboxylate CAS No. 591228-29-4

Ethyl 1-acetyl-2,2-diphenylcyclopropane-1-carboxylate

Cat. No.: B12586454
CAS No.: 591228-29-4
M. Wt: 308.4 g/mol
InChI Key: DZFYMIZGZWFRIL-UHFFFAOYSA-N
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Description

Ethyl 1-acetyl-2,2-diphenylcyclopropane-1-carboxylate is an organic compound with the molecular formula C20H20O3 This compound features a cyclopropane ring substituted with acetyl and diphenyl groups, making it a unique structure in organic chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-acetyl-2,2-diphenylcyclopropane-1-carboxylate typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of ethyl diazoacetate with 1,1-diphenylethylene in the presence of a catalyst such as rhodium acetate. The reaction conditions usually involve refluxing the mixture in an appropriate solvent like dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are chosen to ensure scalability and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-acetyl-2,2-diphenylcyclopropane-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Ethyl 1-acetyl-2,2-diphenylcyclopropane-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 1-acetyl-2,2-diphenylcyclopropane-1-carboxylate involves its interaction with specific molecular targets. The compound can act as an electrophile in various reactions, facilitating the formation of new chemical bonds. Its unique structure allows it to participate in cycloaddition and ring-opening reactions, which are crucial in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2,2-diphenylcyclopropane-1-carboxylate: Similar structure but lacks the acetyl group.

    Ethyl 1-acetyl-2-phenylcyclopropane-1-carboxylate: Similar but with only one phenyl group.

Uniqueness

Ethyl 1-acetyl-2,2-diphenylcyclopropane-1-carboxylate is unique due to the presence of both acetyl and diphenyl groups on the cyclopropane ring. This combination imparts distinct chemical properties and reactivity, making it valuable in various synthetic applications .

Properties

CAS No.

591228-29-4

Molecular Formula

C20H20O3

Molecular Weight

308.4 g/mol

IUPAC Name

ethyl 1-acetyl-2,2-diphenylcyclopropane-1-carboxylate

InChI

InChI=1S/C20H20O3/c1-3-23-18(22)19(15(2)21)14-20(19,16-10-6-4-7-11-16)17-12-8-5-9-13-17/h4-13H,3,14H2,1-2H3

InChI Key

DZFYMIZGZWFRIL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1(CC1(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)C

Origin of Product

United States

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